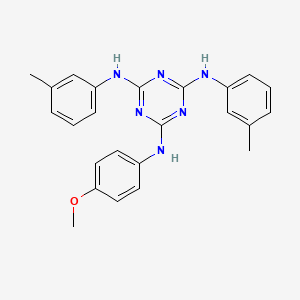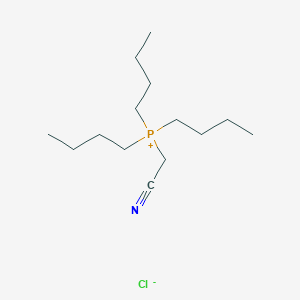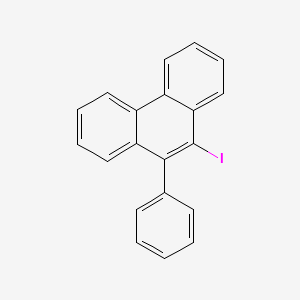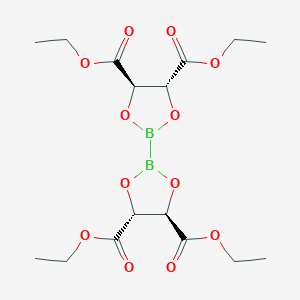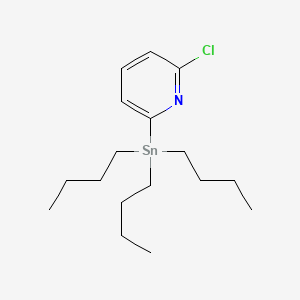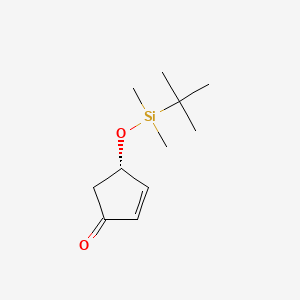
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Descripción general
Descripción
“(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” is a chemical compound that contains a tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising component in various applications .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is known to be stable to aqueous base, but may be converted back to the alcohols under acidic conditions . More specific reactions involving “(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” are not available from the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Stereoselective Addition to Cyclopentenone Derivatives
- (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone has been used in stereoselective conjugate additions, producing various cyclopentanone derivatives, which are important in organic synthesis. These reactions involve alkyl groups and demonstrate significant stereoselectivity (Yakura, Tanaka, Kitano, Uenishi, & Ikeda, 2000).
Antineoplastic and Antitumor Properties
- Novel conjugated cyclopentenones synthesized from (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone have shown strong inhibition of tumor cell growth in vitro, highlighting its potential in antineoplastic therapy (Sugiura, Hazato, Tanaka, Okamura, Bannai, Manabe, Kurozumi, Suzuki, & Noyori, 1985).
Natural Product Synthesis
- This compound has been instrumental in the synthesis of natural product analogs, such as carbocyclic analogs of ascorbic and isoascorbic acid, demonstrating its utility in complex molecule synthesis (Schachtner, Stachel, & Polborn, 1995).
Diels-Alder Reaction Applications
- In the Diels-Alder reaction, derivatives of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone have been used as dienes to create highly substituted para-hydroquinones and para-iminoquinones, showcasing its versatility in organic reactions (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).
Asymmetric Synthesis of Cyclopentenone Derivatives
- The compound has been used in asymmetric synthesis of trans-4,5-dioxygenated cyclopentenone derivatives, which are valuable in the creation of natural products (Nunes, Veiros, Vaz, Afonso, & Caddick, 2011).
Synthesis of Tumor Necrosis Factor-α Inhibitors
- It has also been used in synthesizing inhibitors of tumor necrosis factor-α, a cytokine involved in systemic inflammation (Watson, Curran, Hay, Shah, Wenstrup, & Webster, 1998).
Safety And Hazards
The safety data sheet for a similar compound, 4-(tert-Butyldimethylsilyloxy)cyclohexanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZSGCXUJECAI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone | |
CAS RN |
61305-36-0 | |
| Record name | CTC-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061305360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CTC-8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A86UT4B4YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

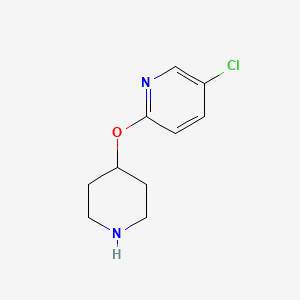
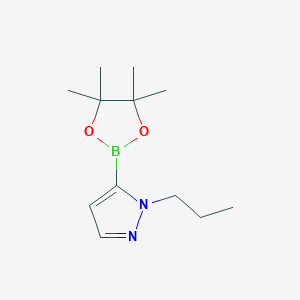
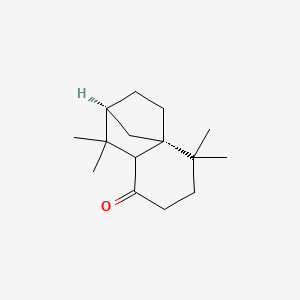

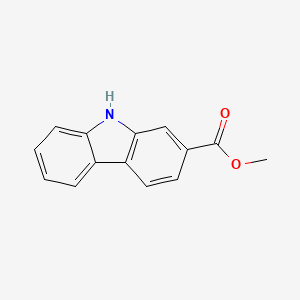
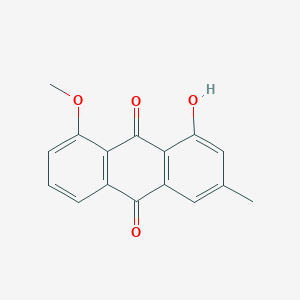
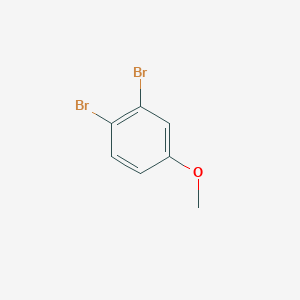
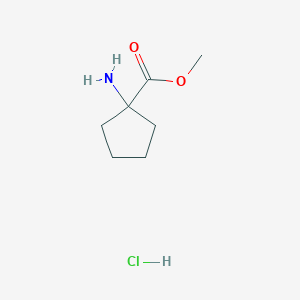
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
